molecular formula C7H4F3N3O3 B8700129 3-Nitro-5-(trifluoromethyl)picolinamide

3-Nitro-5-(trifluoromethyl)picolinamide

Cat. No.: B8700129
M. Wt: 235.12 g/mol
InChI Key: KYYLNFYKYIDHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-(trifluoromethyl)picolinamide is a heterocyclic aromatic compound featuring a pyridine backbone substituted with a nitro (-NO₂) group at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and an amide (-CONH₂) functional group at the 2-position.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions. The amide moiety provides hydrogen-bonding capacity, critical for biological target engagement .

Properties

Molecular Formula

C7H4F3N3O3

Molecular Weight

235.12 g/mol

IUPAC Name

3-nitro-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4F3N3O3/c8-7(9,10)3-1-4(13(15)16)5(6(11)14)12-2-3/h1-2H,(H2,11,14)

InChI Key

KYYLNFYKYIDHFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trifluoromethyl)picolinamide typically involves the nitration of 5-(trifluoromethyl)picolinic acid followed by the conversion of the resulting nitro compound to the corresponding amide. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of 3-Nitro-5-(trifluoromethyl)picolinamide may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The subsequent conversion to the amide can be achieved through standard amide formation techniques, such as the use of coupling reagents like carbodiimides or through direct amidation using ammonia or amines .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitro-5-(trifluoromethyl)picolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity and selectivity for target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural analogs, focusing on substituent patterns and functional groups:

Compound Name CAS RN Substituents Molecular Weight (g/mol) Key Properties/Applications
3-Nitro-5-(trifluoromethyl)pyridin-2-ol 33252-64-1 -NO₂ (3), -CF₃ (5), -OH (2) 208.09 mp: 189–190°C; precursor for amides
4-(Trifluoromethyl)picolinamide 1179533-41-5 -CF₃ (4), -CONH₂ (2) 190.12 Potential pharmacophore; solubility data pending
6-(Trifluoromethyl)picolinamide 22245-84-7 -CF₃ (6), -CONH₂ (2) 190.12 Used in kinase inhibitor studies
5-Methyl-3-nitropicolinonitrile 1089330-68-6 -NO₂ (3), -CH₃ (5), -CN (2) 179.14 Intermediate in agrochemical synthesis
2-Cyano-4-methyl-5-nitropyridine 267875-30-9 -NO₂ (5), -CH₃ (4), -CN (2) 163.13 High similarity (0.85) to target compound; used in polymer precursors

Key Observations :

  • Functional Groups : Replacing the amide (-CONH₂) with a nitrile (-CN) or hydroxyl (-OH) group (e.g., 3-Nitro-5-(trifluoromethyl)pyridin-2-ol) alters hydrogen-bonding capacity and reactivity. Nitriles are often intermediates for amides, while hydroxyl groups increase polarity .
Melting Points and Stability:
  • The hydroxyl analog (3-Nitro-5-(trifluoromethyl)pyridin-2-ol) has a melting point of 189–190°C, suggesting high crystallinity due to intermolecular hydrogen bonding . In contrast, nitrile derivatives (e.g., 5-Methyl-3-nitropicolinonitrile) typically exhibit lower melting points (<150°C), reflecting weaker intermolecular forces .
  • The trifluoromethyl group generally enhances thermal and oxidative stability, as seen in polyimide monomers derived from related chloro-phthalimide compounds .

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